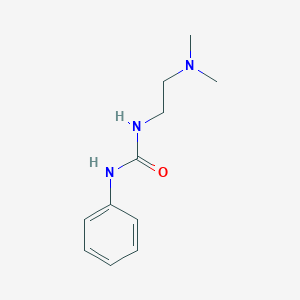

1-(2-Dimethylaminoethyl)-3-phenylurea

Description

Historical Perspective on Urea-Containing Scaffolds in Medicinal Chemistry and Agrochemicals

The story of urea (B33335) is historically significant as its synthesis by Friedrich Wöhler in 1828 is widely considered the dawn of modern organic chemistry. scbt.comuni.lu This pivotal moment, demonstrating that an organic compound could be synthesized from inorganic starting materials, shattered the long-held theory of vitalism. uni.luresearchgate.net Beyond this foundational breakthrough, the urea moiety quickly found its place in practical applications.

In medicinal chemistry, early 20th-century research at Bayer led to the development of suramin, a complex urea derivative, as a treatment for trypanosomiasis (sleeping sickness). nih.govnih.gov This marked one of the first successful uses of a synthetic urea-based drug. bldpharm.com Since then, the urea scaffold has become a privileged structure in drug design, appearing in a multitude of approved drugs for conditions ranging from cancer to HIV. nih.govresearchgate.net

Simultaneously, the agrochemical industry recognized the potential of urea derivatives. Shortly after World War II, research into substituted ureas led to the discovery of their herbicidal properties. nih.gov Compounds like monuron (B1676734) and later diuron (B1670789) and linuron (B1675549), became mainstays in agriculture for weed control. nih.govresearchgate.netnih.gov Their mode of action often involves the inhibition of photosynthesis in target plant species. sigmaaldrich.com

Significance of the Urea Functionality in Molecular Recognition and Biological Interactions

The utility of the urea group (R-NH-C(O)-NH-R') in both medicine and agriculture stems from its unique structural and electronic properties. The urea functionality is a potent hydrogen bond donor and acceptor. nih.gov The two N-H groups can act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. nih.govnih.gov

Identification and Rationale for Focused Investigation of 1-(2-Dimethylaminoethyl)-3-phenylurea

The compound this compound is identified by its unique structure, which combines a phenylurea core with a dimethylaminoethyl side chain. While extensive, dedicated research on this specific molecule is not abundant in the public domain, its investigation is rationalized by its status as a versatile research chemical and a building block in medicinal chemistry. scbt.com

The rationale for its synthesis and study can be inferred from the known biological activities of related compounds. Phenylurea derivatives are a well-established class of bioactive compounds. nih.gov For instance, various substituted diphenylureas have been investigated as potent inhibitors of kinases like VEGFR-2 and c-MET, which are crucial targets in cancer therapy. nih.gov The core phenylurea structure is key to binding within the kinase domain.

Furthermore, the inclusion of the N,N-dimethylaminoethyl group is a common strategy in drug design. This basic side chain can be protonated at physiological pH, which can enhance aqueous solubility and allow for ionic interactions with biological targets. This moiety is present in numerous approved drugs and is known to influence a compound's pharmacokinetic profile. Therefore, this compound is a logical precursor for creating a library of more complex molecules for biological screening. Its synthesis allows researchers to explore how modifications to this scaffold affect activity against various targets, from enzymes implicated in cancer to receptors involved in neurological disorders. researchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 14569-77-8 | scbt.com |

| Molecular Formula | C11H17N3O | scbt.comuni.lu |

| Molecular Weight | 207.27 g/mol | scbt.com |

| Monoisotopic Mass | 207.13716 Da | uni.lu |

| Alternate Name | N-[2-(dimethylamino)ethyl]-N'-phenylurea | scbt.com |

Current Research Gaps and Future Perspectives for the Compound's Research Trajectory

The primary research gap concerning this compound is the lack of published studies detailing its specific biological activities or applications. It appears primarily in chemical supplier catalogs and databases, suggesting its role as a synthetic intermediate rather than an end-product. scbt.combldpharm.com

Future research perspectives for this compound are therefore centered on its potential as a starting material. A logical next step would be the synthesis of a diverse library of analogues. This could involve:

Modification of the Phenyl Ring: Introducing various substituents (e.g., halogens, nitro groups, methoxy (B1213986) groups) to the phenyl ring to probe structure-activity relationships (SAR). Research on other phenylureas has shown that such substitutions can dramatically alter biological activity, including herbicidal potency and anticancer efficacy. nih.gov

Derivatization of the Terminal Amine: Using the dimethylaminoethyl group as a handle for further chemical transformations to create more complex side chains.

Biological Screening: Screening the newly synthesized library of compounds against a wide range of biological targets. Given the history of urea derivatives, promising areas for screening would include protein kinases, G-protein coupled receptors, and enzymes involved in neurodegenerative diseases. nih.govresearchgate.net

Such a research program would leverage the desirable chemical properties of the this compound scaffold to potentially uncover novel lead compounds for drug discovery or new agrochemicals.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[2-(dimethylamino)ethyl]-3-phenylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-14(2)9-8-12-11(15)13-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H2,12,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXMKJJBVCQPHGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(=O)NC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90364123 | |

| Record name | 1-(2-dimethylaminoethyl)-3-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14569-77-8 | |

| Record name | 1-(2-dimethylaminoethyl)-3-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Dimethylaminoethyl)-3-phenylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 1 2 Dimethylaminoethyl 3 Phenylurea

Retrosynthetic Analysis of the 1-(2-Dimethylaminoethyl)-3-phenylurea Structure

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. For this compound, the primary disconnections are made at the carbon-nitrogen bonds of the urea (B33335) moiety. This process reveals two primary synthetic routes based on the formation of the urea functional group.

The most logical disconnection is across the N-C(O) bond, which separates the molecule into two key synthons: a nucleophilic amine component and an electrophilic isocyanate or equivalent component. This leads to two plausible pathways:

Pathway A: Disconnection at the bond between the phenyl group's nitrogen and the carbonyl carbon suggests phenyl isocyanate and N,N-dimethylethane-1,2-diamine as the precursor molecules. This is often the most direct and common approach for synthesizing unsymmetrical ureas.

Pathway B: An alternative disconnection at the bond between the ethylamino nitrogen and the carbonyl carbon would suggest aniline (B41778) and a reactive derivative of N,N-dimethylethane-1,2-diamine, such as an isocyanate or a carbamoyl chloride.

The first pathway is generally preferred due to the ready availability and reactivity of phenyl isocyanate.

| Target Molecule | Disconnection | Precursor 1 (Electrophile) | Precursor 2 (Nucleophile) |

| This compound | C(O)-N(phenyl) | Phenyl isocyanate | N,N-dimethylethane-1,2-diamine |

| This compound | C(O)-N(ethyl) | 2-(Dimethylamino)ethyl isocyanate | Aniline |

Established Synthetic Routes to Substituted Urea Frameworks

The synthesis of substituted ureas is a fundamental transformation in organic chemistry, with several well-established methods. These routes offer different advantages concerning substrate scope, reaction conditions, and atom economy.

Isocyanate-Amine Coupling Reactions

The most direct and widely utilized method for preparing unsymmetrical ureas is the reaction between an isocyanate and a primary or secondary amine. commonorganicchemistry.commdpi.com This reaction is typically high-yielding and proceeds under mild conditions. commonorganicchemistry.com The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the isocyanate group, forming a stable urea linkage.

The reaction is generally conducted in an inert solvent, such as tetrahydrofuran (THF), dichloromethane (DCM), or dimethylformamide (DMF), at room temperature. commonorganicchemistry.comnih.gov A key advantage of this method is that it does not typically require a base or catalyst, and the primary byproduct is often minimal, simplifying purification. commonorganicchemistry.com The reaction of phenyl isocyanate with various amines is a common strategy for generating libraries of phenylurea derivatives. researchgate.netnih.gov

Curtius Rearrangement and Related Approaches

The Curtius rearrangement provides an alternative, phosgene-free route to isocyanates, which can then be trapped in situ by amines to form ureas. wikipedia.orgnih.govnih.gov This reaction involves the thermal or photochemical decomposition of an acyl azide, which rearranges to an isocyanate with the loss of nitrogen gas. wikipedia.org

The general sequence is as follows:

A carboxylic acid is converted into an acyl azide. This can be achieved by reacting an acyl chloride with sodium azide or by treating the carboxylic acid with diphenylphosphoryl azide (DPPA).

The acyl azide is heated, triggering the rearrangement to form the isocyanate. acs.org

The isocyanate is then reacted with an amine without isolation to yield the desired urea derivative. nih.govrsc.org

This "one-pot" approach is advantageous as it avoids handling potentially hazardous isocyanates. nih.gov The Curtius rearrangement is known for its tolerance of a wide range of functional groups and proceeds with full retention of configuration at the migrating group. wikipedia.orgnih.gov A significant benefit of this method is that it can be performed under non-aqueous conditions, which prevents the hydrolysis of the isocyanate intermediate to a primary amine, a common side reaction. acs.org

Green Chemistry Principles in Urea Synthesis

Modern synthetic chemistry places increasing emphasis on sustainability and environmentally benign processes. In the context of urea synthesis, green chemistry principles aim to reduce waste, avoid toxic reagents, and minimize energy consumption. ureaknowhow.comrsc.org

Key green approaches include:

Avoiding Phosgene (B1210022) Derivatives: Traditional methods sometimes rely on phosgene or its safer but still toxic alternatives like triphosgene to create isocyanates or carbamoyl chlorides. commonorganicchemistry.commdpi.com Methods like the Curtius and Hofmann rearrangements are inherently greener as they provide phosgene-free pathways to the crucial isocyanate intermediate. organic-chemistry.org

Use of CO2 as a C1 Source: Carbon dioxide is an abundant, non-toxic, and renewable carbon source. beilstein-journals.org Research is ongoing into the direct carbonylation of amines using CO2 to produce ureas, often requiring catalytic activation. beilstein-journals.org Electrochemical methods that convert nitrogen gas and CO2 directly into urea at ambient temperatures are also being developed, representing a significant step towards sustainable production. acs.orgchemenggcalc.com

Sustainable Solvents: The use of greener solvents, or even performing reactions in water, can significantly improve the environmental profile of a synthesis. organic-chemistry.org An "on-water" reaction of isocyanates with amines has been shown to be a facile and chemoselective method for synthesizing ureas, offering simple product isolation via filtration and avoiding the use of volatile organic compounds (VOCs). organic-chemistry.org

Specific Synthetic Pathways for this compound and its Precursors

Based on the retrosynthetic analysis and established synthetic routes, the most practical and efficient pathway for the synthesis of this compound is the direct coupling of phenyl isocyanate with N,N'-dimethylethylenediamine.

This reaction involves the nucleophilic addition of the primary amine group of N,N'-dimethylethylenediamine to the carbonyl carbon of phenyl isocyanate. The tertiary amine of the diamine substrate generally does not interfere with the reaction under standard conditions.

A typical laboratory procedure would involve:

Dissolving N,N'-dimethylethylenediamine in a suitable aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM).

Slowly adding an equimolar amount of phenyl isocyanate to the solution, often at a controlled temperature (e.g., 0 °C to room temperature) to manage any exotherm.

Stirring the reaction mixture at room temperature until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC). nih.gov

Isolating the product, which may precipitate from the reaction mixture or be obtained after solvent evaporation and subsequent purification, often by recrystallization. google.com

Optimization of Reaction Conditions and Reagent Selection

Optimizing the reaction is crucial for maximizing yield and purity while ensuring operational simplicity. Key parameters for the synthesis of this compound include:

| Parameter | Options | Considerations | Typical Choice |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (B52724) (MeCN), Dimethylformamide (DMF) | Solubility of reactants and product, ease of removal, inertness to reactants. | THF or DCM are commonly used for their inertness and moderate boiling points. commonorganicchemistry.com |

| Temperature | 0 °C to reflux | The reaction is often exothermic; initial cooling may be required. Most reactions proceed efficiently at room temperature. | Room Temperature. commonorganicchemistry.comnih.gov |

| Stoichiometry | Equimolar or slight excess of one reagent | Using a 1:1 molar ratio is standard. An excess of the amine can be used but may complicate purification. | ~1:1 molar ratio of amine to isocyanate. |

| Reaction Time | 30 minutes to several hours | Monitored by TLC or LC-MS to determine the point of complete consumption of the limiting reagent. | Typically 2-16 hours. nih.govresearchgate.netgoogle.com |

| Purification | Filtration, Recrystallization, Column Chromatography | If the product precipitates and is pure, simple filtration may suffice. Recrystallization is often used to obtain high-purity material. google.com | Recrystallization. google.com |

Reagent selection is paramount. High-purity phenyl isocyanate and N,N'-dimethylethylenediamine are required to avoid side products. The solvent should be anhydrous, as water can react with the isocyanate to form an unstable carbamic acid, which decomposes to aniline. The aniline can then react with another molecule of phenyl isocyanate to form an undesired symmetrical diphenylurea byproduct.

Purification and Isolation Strategies for Intermediates and Final Compound

The purification and isolation of this compound, along with its synthetic intermediates, are critical steps to ensure the removal of unreacted precursors, by-products, and other impurities. The choice of method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. Commonly employed strategies include chromatography, recrystallization, and extraction techniques.

Column Chromatography: A prevalent method for purifying phenylurea derivatives is silica (B1680970) gel column chromatography. nih.gov The crude product, obtained from the reaction of a suitable amine with an isocyanate, can be concentrated and then subjected to chromatography. nih.gov A common mobile phase for such separations is a mixture of petroleum ether (PE) and ethyl acetate (EA), for instance, in an 8:1 volume ratio. nih.gov The separation is based on the differential adsorption of the compound and impurities onto the stationary silica gel phase as the mobile phase passes through the column.

Recrystallization: Recrystallization is a powerful technique for purifying solid compounds. The basic principle involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution, followed by slow cooling. youtube.com As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor. youtube.com The choice of solvent is crucial; an ideal solvent dissolves the compound sparingly at room temperature but readily at higher temperatures. youtube.com For ureas, which can be water-soluble, isolation from inorganic salts can be challenging, making recrystallization from organic solvents a preferred method. In some procedures, after initial work-up, the final product is collected by filtration and can be further purified by recrystallization from a suitable solvent like ethanol (B145695). researchgate.net

Solid-Phase Extraction (SPE): For isolation from complex matrices, particularly aqueous samples, solid-phase extraction is a valuable technique. mdpi.comnih.gov This method is often used for the preconcentration and cleanup of phenylurea herbicides from environmental samples. mdpi.com The sample is passed through a cartridge containing a solid adsorbent (the stationary phase). The target analyte is retained on the sorbent while impurities are washed away. The purified compound is then eluted with a small volume of an appropriate solvent. mdpi.com The choice of sorbent is key; for polar phenylureas, polar sorbents like sol-gel carbowax have shown high extraction efficiency. mdpi.com

Liquid-Liquid Extraction and Washing: Following synthesis, a common work-up procedure involves quenching the reaction mixture, often with water, and then extracting the product into an organic solvent. The organic layer is typically washed with brine (a saturated aqueous solution of NaCl) to remove residual water and water-soluble impurities. The organic extract is then dried over an anhydrous drying agent, such as sodium sulfate, before being concentrated to yield the crude product, which can then be subjected to further purification like chromatography or recrystallization. nih.gov

Strategies for Derivatization and Analogue Preparation

The core structure of this compound can be systematically modified to generate a library of analogues. These modifications can be targeted at the phenyl ring, the urea linkage, or the dimethylaminoethyl side chain to explore structure-activity relationships (SAR) or to introduce new functionalities.

The primary synthetic route to phenylureas involves the reaction of an appropriately substituted amine with an isocyanate. nih.govresearchgate.net By varying the structure of these two precursors, a wide array of analogues can be prepared.

Modification of the Phenyl Ring: Analogues can be synthesized by starting with substituted phenyl isocyanates. The reaction of various substituted isocyanates with N,N-dimethylethylenediamine would yield a series of 1-(2-Dimethylaminoethyl)-3-(substituted-phenyl)ureas. This allows for the introduction of various functional groups onto the aromatic ring.

Modification of the Amine Precursor: Similarly, analogues can be generated by reacting phenyl isocyanate with different N,N-dialkyl-substituted diamines. For example, using N,N-diethylethylenediamine would result in a 1-(2-diethylaminoethyl) analogue.

N-Acylation of the Phenylurea Core: Further derivatization can be achieved by modifying the urea nitrogen atoms. For instance, N-phenylurea can be treated with chloroacetyl chloride to form an intermediate, 1-(2-chloroacetyl)-3-phenylurea. This reactive intermediate can then be reacted with various substituted phenols to produce a series of N-phenyl-N'-(substituted) phenoxy acetyl ureas. researchgate.net This strategy introduces a different type of linker and functionality to the core structure.

A summary of general synthetic strategies for phenylurea analogues is presented below.

| Starting Material 1 | Starting Material 2 | Reagents/Conditions | Product Type | Reference |

| Substituted Amine | Phenyl Isocyanate | Tetrahydrofuran, Room Temp. | Phenylurea Analogues | nih.gov |

| Amine | Isocyanate | TEA, DCM, 2–12 h | Phenylurea Analogues | researchgate.net |

| Phenylurea | Chloroacetyl chloride | - | 1-(2-chloroacetyl)-3-phenylurea | researchgate.net |

| 1-(2-chloroacetyl)-3-phenylurea | Substituted Phenols | - | N-phenyl-N'-(substituted) phenoxy acetyl ureas | researchgate.net |

Introduction of Chemical Probes and Bioconjugation Handles

To enable the use of this compound in biological studies, such as target identification or imaging, it is often necessary to attach a chemical probe (e.g., a fluorescent dye, biotin) or a bioconjugation handle. A bioconjugation handle is a reactive functional group that can form a stable covalent bond with a biomolecule, such as a protein.

A common strategy for introducing a bioconjugation handle onto a phenylurea scaffold is through N-acylation with a bifunctional reagent. This involves adding a group that contains a reactive moiety capable of forming a covalent bond with amino acid side chains.

Haloacetylation: One effective method is the introduction of a haloacetyl group, such as a bromoacetyl or chloroacetyl group. researchgate.netnih.gov These groups are reactive towards nucleophilic side chains found in proteins, particularly the thiol group of cysteine residues, via an SN2 reaction.

Bromoacetylation: The synthesis of N-3-haloacylaminophenyl-N'-(alkyl/aryl) urea analogues has been reported, where a bromoacetyl group is introduced. nih.gov This bromoacetyl moiety serves as an effective alkylating agent for bioconjugation.

Chloroacetylation: As previously mentioned, phenylurea can be reacted with chloroacetyl chloride. researchgate.net The resulting chloroacetyl group is a handle that can react with nucleophiles on biomolecules.

Structure Activity Relationship Sar Studies and Rational Design Principles

Systematic Design and Modification of the 1-(2-Dimethylaminoethyl)-3-phenylurea Scaffold

Systematic modification of the three main components of the this compound scaffold—the phenyl moiety, the dimethylaminoethyl chain, and the urea (B33335) linkage—has yielded significant insights into their respective contributions to biological activity.

The phenyl ring of the scaffold is a primary site for modification to modulate biological activity. The nature, position, and size of substituents on this aromatic ring can profoundly influence the compound's interaction with its target.

Research has shown that introducing electron-donating or electron-withdrawing groups can alter the hydrogen-bonding capability of the urea moiety, a critical factor for drug-target interactions. nih.gov For instance, studies on related salicylanilides and carbamoylphenylcarbamates demonstrated that biological activity is influenced by the lipophilicity and electronic parameters of ring substituents. mdpi.com In some series, electron-withdrawing groups like methoxy (B1213986) (OCH₃) enhance activity compared to electron-donating groups like methyl (CH₃). mdpi.com

The position of the substituent is also a determining factor. Studies on other substituted aryl compounds have shown that meta- and para-substituted derivatives can exhibit greater biological activity compared to their ortho-substituted or unsubstituted counterparts. researchgate.net In the rational design of certain inhibitors, the inclusion of hydroxyl groups on the aromatic rings was found to be beneficial for biological activity, while a para-amino group significantly enhanced potency. nih.gov

Furthermore, the entire phenyl ring can be replaced with other aromatic systems. In the development of allosteric modulators for the cannabinoid type-1 receptor, replacing the central phenyl ring of a diarylurea compound with a thiophene (B33073) ring led to a derivative with improved or comparable potency in several functional assays. nih.gov This highlights that bioisosteric replacement is a valid strategy for optimizing this part of the scaffold.

Table 1: Impact of Phenyl Moiety Modifications on Biological Activity

| Modification Type | Example Substituent/Replacement | Observed Effect on Activity | Reference |

| Electronic Effects | Electron-withdrawing groups (e.g., -OCH₃, -Cl) | Can enhance potency by modulating H-bonding. | mdpi.commdpi.com |

| Electron-donating groups (e.g., -CH₃) | Generally associated with lower potency in some series. | mdpi.com | |

| Positional Isomerism | meta or para substitution | Often leads to higher activity than ortho substitution. | researchgate.net |

| Steric/Lipophilic Effects | Increased lipophilicity (e.g., longer alkyl chains) | Can increase activity, but excessive bulk may be detrimental. | mdpi.comnih.gov |

| Bioisosteric Replacement | Phenyl replaced with Thiophene | Resulted in improved or comparable potency in CB1 modulators. | nih.gov |

The dimethylaminoethyl chain is a key component, often contributing to the solubility and pharmacokinetic profile of the molecule, as well as providing a crucial interaction point with the biological target. Modifications to this chain, including its length, rigidity, and terminal amino group, have been explored to optimize activity.

In studies of related compounds containing a 2'-(dimethylamino)ethyl side chain, the lipophilicity (π) of substituents elsewhere in the molecule was found to correlate with cytotoxicity, suggesting that the properties of the side chain work in concert with the rest of the molecule. nih.gov These studies also revealed that substituent size, as measured by the molar refractivity (MR), can negatively impact activity by hindering optimal binding. nih.gov

Conformational rigidity is another important aspect. In the design of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, a flexible diisobutylamino group was replaced with a more rigid 3,5-dimethylpiperidinyl group to optimize the steric effects and spatial arrangement, leading to potent compounds. nih.gov This suggests that constraining the conformation of the side chain can be a fruitful strategy for enhancing binding affinity. The basicity of the terminal nitrogen is also a handle for modification, influencing ionization at physiological pH and potential ionic interactions with target residues.

The urea linkage is central to the scaffold's function, primarily through its ability to act as both a hydrogen bond donor and acceptor. nih.govnih.gov The planarity and conformational restriction of the urea group, arising from electron delocalization between the nitrogen lone pairs and the carbonyl group, are critical for pre-organizing the molecule for target binding. nih.gov

Modifications to this linkage can have significant consequences.

N-Alkylation: N,N'-dimethylated urea moieties can favor a specific (cis,cis) arrangement, which in turn can induce a dynamic helical structure in certain oligomeric aromatic ureas. nih.gov

Bioisosteric Replacement: The urea can be replaced with other groups capable of similar hydrogen bonding patterns. For example, replacing urea with a thiourea (B124793) group is a common strategy, as seen in the development of cannabinoid receptor modulators. nih.gov Carbamate linkages have also been explored in related ethylenediurea (B156026) derivatives. mdpi.com

Stereochemistry: The introduction of chiral centers into the scaffold, for instance by modifying the groups attached to the urea nitrogens, can lead to stereoisomers with different biological activities. Oligomeric aromatic ureas containing a chiral center on a substituent can display a dynamic helical architecture in solution. nih.gov While specific stereochemical studies on this compound itself are not widely detailed, the principles derived from related structures underscore the importance of stereochemical considerations in the design process.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Urea Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For derivatives related to phenylurea, QSAR studies have been instrumental in identifying the key physicochemical properties that govern their function. nih.gov

Several studies on urea-based compounds have revealed that activity is often governed by a combination of factors:

Hydrophobicity: The hydrophobic character of substituents, often quantified as logP, is frequently a primary determinant of activity. nih.govnih.gov

Molecular Size and Shape: Descriptors related to molecular size, volume, and branching (e.g., Molar Refractivity, MR) have been shown to influence the inhibitory activity of urea derivatives. nih.govnih.gov

Electronic Properties: Quantum chemical descriptors, such as the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO), have been identified as important factors, particularly in studies on phenylurea herbicides and other inhibitors. nih.govresearchgate.net

Polarizability: The polarizability of the molecule can also affect its interaction with biological targets. nih.gov

A QSAR study on cyclic urea-based HIV-1 protease inhibitors found that activity was primarily governed by the hydrophobic property of substituents on the urea nitrogens, while the size of adjacent substituents also played a role. nih.gov Similarly, a QSAR analysis of diaryl urea B-RAF inhibitors indicated that size, branching, aromaticity, and polarizability were key determinants of inhibitory activity. nih.gov These models provide a predictive framework for designing new compounds with enhanced activity before their synthesis.

Table 2: Key Descriptors from QSAR Studies of Urea Derivatives

| Descriptor Class | Specific Descriptor | Influence on Activity | Reference |

| Hydrophobic | logP | Often a primary factor; can have a linear or quadratic correlation. | nih.govnih.gov |

| Steric/Topological | Molar Refractivity (MR), Molecular Weight (MW) | Reflects the influence of substituent size and bulk on binding. | nih.govnih.govresearchgate.net |

| Electronic | E-LUMO (Energy of Lowest Unoccupied Molecular Orbital) | Relates to the molecule's ability to accept electrons. | nih.govresearchgate.net |

| Global | Polarizability (POLZ), Dipole Moment (D.M.) | Affects non-covalent interactions and overall binding affinity. | nih.govresearchgate.net |

Pharmacophore Modeling and Ligand Design for Defined Biological Interactions

Pharmacophore modeling is a cornerstone of rational drug design that defines the essential steric and electronic features required for a molecule to interact with a specific biological target. nih.gov A pharmacophore model represents the 3D arrangement of features like hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (H), and aromatic rings (AR). nih.gov

For urea-based compounds, pharmacophore models typically highlight the key interaction points:

The two N-H groups of the urea often serve as crucial hydrogen bond donors.

The carbonyl oxygen of the urea acts as a hydrogen bond acceptor.

The phenyl ring provides a hydrophobic and/or aromatic interaction site.

The basic nitrogen of the dimethylaminoethyl chain can act as a positive ionizable feature or a hydrogen bond acceptor.

These models can be generated based on the structure of known active ligands (ligand-based) or from the structure of the biological target's binding site (structure-based). nih.gov Once created, a pharmacophore model serves as a 3D query for virtual screening of large compound libraries to identify novel scaffolds that match the required features. dovepress.com This approach has been successfully used to guide the chemical modification of acyl urea compounds, leading to the identification of potent inhibitors. researchgate.net The combination of pharmacophore modeling with 3D-QSAR and molecular docking provides a powerful toolkit for designing new ligands with specific and optimized interactions with their intended target. nih.govresearchgate.net

Application of Combinatorial Chemistry to Urea Compound Libraries

Combinatorial chemistry is a powerful technology for rapidly synthesizing a large number of diverse but structurally related molecules, known as a library. wikipedia.org The urea functionality is well-suited for combinatorial approaches due to the robust and reliable methods available for its synthesis. nih.gov

A common strategy is solid-phase synthesis, where one of the starting materials (typically an amine) is attached to a solid support, such as a resin bead. acs.org This anchored amine can then be reacted with a diverse set of isocyanates to generate a library of urea derivatives. acs.org The use of a solid support simplifies the purification process, as excess reagents and byproducts can be washed away before the final product is cleaved from the support. wikipedia.org

The "split-mix" or "split-and-pool" synthesis method is a particularly efficient combinatorial technique. wikipedia.org In this approach, a batch of resin is split into multiple portions, each is reacted with a different building block (e.g., a unique isocyanate), and then all portions are pooled back together. Repeating this cycle with different sets of building blocks can generate vast libraries containing thousands to millions of unique compounds. wikipedia.orgacs.org Such libraries of urea derivatives can then be subjected to high-throughput screening to identify "hit" compounds with desired biological activity. Milder and safer synthetic methods, such as those using CO₂ instead of toxic phosgene (B1210022) or isocyanates, have also been developed for the parallel synthesis of urea libraries. nih.gov

Biological Investigations and Mechanistic Elucidation Non Human Systems

In Vitro Biochemical Characterization

In vitro biochemical characterization is fundamental to understanding a compound's direct interactions with purified biological macromolecules. This approach isolates specific molecular targets, such as enzymes and receptors, from their complex cellular environment to precisely quantify the compound's effect on their function.

Enzyme Inhibition and Activation Profiling (e.g., Urease, Kinases, Epoxide Hydrolase, FAAH)

Enzyme inhibition and activation assays are designed to determine whether a compound can modulate the catalytic activity of specific enzymes. Phenylurea derivatives are a broad class of compounds that have been investigated for their effects on various enzymes. For instance, some urea-based compounds have been explored as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in metabolizing lipid epoxides that regulate blood pressure and inflammation. Similarly, the inhibition of fatty acid amide hydrolase (FAAH), an enzyme that degrades endocannabinoids, has been a target for compounds with a urea (B33335) scaffold, aiming to produce analgesic and anti-inflammatory effects. The kinase family of enzymes, which play a crucial role in cell signaling and are often implicated in cancer, has also been a focus for inhibitors containing urea motifs.

However, a comprehensive review of scientific literature reveals a lack of specific published data on the inhibitory or activatory profile of 1-(2-Dimethylaminoethyl)-3-phenylurea against key enzymes such as urease, kinases, soluble epoxide hydrolase (sEH), or fatty acid amide hydrolase (FAAH). While related phenylurea compounds have been studied, specific IC₅₀ or Kᵢ values for this compound are not available in published research.

Interactive Data Table: Enzyme Inhibition Profile of this compound (No publicly available data)

| Enzyme Target | Assay Type | Result (e.g., IC₅₀, Kᵢ) |

|---|---|---|

| Urease | Inhibition Assay | Data not available |

| Kinases | Inhibition Assay | Data not available |

| Epoxide Hydrolase | Inhibition Assay | Data not available |

Receptor Binding and Ligand Affinity Assays (e.g., GPCRs, Nuclear Receptors)

Receptor binding assays are crucial for determining the affinity and selectivity of a compound for specific receptors, such as G-protein coupled receptors (GPCRs) and nuclear receptors. These experiments typically involve competitive binding studies with a radiolabeled ligand to determine the dissociation constant (Kᵢ) or inhibition constant (Kₐ) of the test compound. Such data are vital for understanding the potential pharmacological targets of a molecule.

Despite the importance of these assays, there is no specific information in the scientific literature detailing the binding affinity of This compound for any GPCRs or nuclear receptors. Therefore, its receptor binding profile and selectivity remain uncharacterized.

Interactive Data Table: Receptor Binding Affinity of this compound (No publicly available data)

| Receptor Target | Assay Type | Result (e.g., Kᵢ, Kₐ) |

|---|---|---|

| GPCRs | Radioligand Binding | Data not available |

Protein-Ligand Interaction Studies (e.g., SPR, ITC, Crystallography of Complexes)

To elucidate the molecular basis of a compound's interaction with its protein target, biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and X-ray crystallography are employed. SPR provides real-time data on the kinetics of binding (association and dissociation rates), while ITC directly measures the thermodynamic parameters of binding (enthalpy, entropy, and stoichiometry). X-ray crystallography of a protein-ligand complex offers a high-resolution, three-dimensional view of the binding site and the specific molecular interactions.

A thorough search of structural and biophysical databases indicates that there are currently no published studies on the interaction of This compound with any protein target using these methods. Consequently, no crystallographic structures, SPR sensorgrams, or ITC thermograms for this specific compound are available.

Cellular Biology Studies (Excluding Human Clinical Context)

Cellular biology studies extend in vitro findings into a more complex biological context, using cell lines to investigate a compound's effect on cellular processes and signaling pathways.

Modulation of Cellular Signaling Pathways (e.g., Wnt/β-catenin)

Investigation into the modulation of key cellular signaling pathways, such as the Wnt/β-catenin pathway, is essential for understanding a compound's mechanism of action at a cellular level. The Wnt/β-catenin pathway is critical in embryonic development and tissue homeostasis, and its dysregulation is linked to various diseases.

There is currently no published research that investigates the effect of This compound on the Wnt/β-catenin signaling pathway or any other specific cellular signaling cascade.

Cellular Response Assays (e.g., proliferation, differentiation in cell lines)

Cellular response assays measure the physiological outcome of a compound's activity, such as its effect on cell proliferation, viability, or differentiation in various cell lines. These assays are fundamental in fields like oncology and regenerative medicine. While compounds containing a 2'-(dimethylamino)ethyl group have been investigated for their effects on tumor cells, specific data for this compound are lacking.

A review of the scientific literature indicates that there are no available studies reporting the effects of This compound on the proliferation or differentiation of any specific non-human cell lines.

Interactive Data Table: Cellular Response to this compound (No publicly available data)

| Cell Line | Assay Type | Result |

|---|---|---|

| Not Applicable | Proliferation Assay | Data not available |

Subcellular Localization and Target Engagement Studies

There are no specific studies available in the reviewed scientific literature that detail the subcellular localization or target engagement of this compound. Methodologies for such investigations, including high-resolution microscopy and biochemical pull-down assays, have been applied to other structurally related compounds, but data for this compound has not been published.

High-Throughput and High-Content Screening Applications

An extensive search of scientific and drug discovery databases yielded no instances of this compound being utilized or identified in high-throughput screening (HTS) or high-content screening (HCS) campaigns. While these screening platforms are fundamental in modern drug discovery for identifying bioactive compounds, there is no published record of this specific molecule's application or activity within such screens.

In Vivo Preclinical Investigations (Animal Models)

No in vivo preclinical investigations for this compound in animal models have been reported in the available scientific literature. Consequently, data pertaining to its effects in disease models, its pharmacokinetic profile, and its pharmacodynamic properties are unavailable.

Proof-of-Concept Studies in Disease Models (e.g., respiratory, anti-senescence)

There are no published proof-of-concept studies investigating the efficacy of this compound in animal models of respiratory disease or for anti-senescence purposes. Research on other phenylurea derivatives has explored potential anti-senescence activity in plant models, but these findings are not directly applicable to the specified compound or to animal systems.

Pharmacokinetic (PK) Profiling in Animal Species (e.g., ADME)

Specific data on the pharmacokinetic profile, including the absorption, distribution, metabolism, and excretion (ADME) of this compound in any animal species, are not available in the public scientific literature. While PK studies have been conducted on other phenylurea-containing compounds, this information cannot be extrapolated to the specific molecule .

Pharmacodynamic (PD) Assessment in Animal Systems (e.g., biomarker modulation, target engagement)

There is no published research detailing the pharmacodynamic assessment of this compound in animal systems. Studies involving biomarker modulation or in vivo target engagement to understand the compound's physiological and biochemical effects after administration have not been reported.

Advanced Computational and Theoretical Studies

Molecular Docking and Binding Mode Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 1-(2-Dimethylaminoethyl)-3-phenylurea, docking studies are instrumental in predicting its binding affinity and mode of interaction with various biological targets.

Detailed research findings from related phenylurea compounds demonstrate the utility of this approach. For instance, docking studies on 1,3-diphenylurea (B7728601) derivatives have identified key interactions with cancer-related kinases like c-MET and VEGFR-2. researchgate.netnih.gov These studies reveal that the urea (B33335) moiety often participates in crucial hydrogen bonding with amino acid residues in the protein's active site, while the phenyl groups engage in hydrophobic or π-π stacking interactions. nih.gov In a study on fenuron (B33495) (1,1-dimethyl-3-phenylurea), docking simulations suggested an inhibitory activity against mitochondrial ubiquinol-cytochrome-c reductase, highlighting the potential for this class of compounds as anticancer agents. nih.govnih.gov

The predictions from molecular docking are crucial for understanding structure-activity relationships (SAR). For example, analysis of docked poses can explain why certain substitutions on the phenyl ring enhance or diminish biological activity. researchgate.net The binding affinity, often expressed as a docking score in kcal/mol, allows for the ranking of different derivatives, prioritizing the most promising candidates for synthesis and experimental testing. plos.orgjppres.com

Table 1: Representative Molecular Docking Data for Phenylurea Derivatives Against Kinase Targets

| Compound/Derivative | Target Protein | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Reference |

| Diphenylurea Derivative 2n | c-MET | (Data not specified) | - | researchgate.netnih.gov |

| Diphenylurea Derivative 2n | VEGFR-2 | (Data not specified) | - | researchgate.netnih.gov |

| Fenuron | Mitochondrial ubiquinol-cytochrome-c reductase | (Data not specified) | (Data not specified) | nih.gov |

| 4-chloro-N-(phenylcarbamothioyl)benzamide | Checkpoint kinase 1 (Chk1) | (Data not specified) | -67.19 (Plant Score) | jppres.com |

Molecular Dynamics Simulations for Conformational Landscapes and Protein-Ligand Stability

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. MD simulations are used to assess the stability of the predicted binding mode, explore the conformational landscape of the ligand, and understand how ligand binding affects the protein's flexibility and dynamics. nih.govresearchgate.net

For a flexible molecule like this compound, understanding its conformational profile is essential. Potential energy scans (PESs), a component of these studies, can identify stable conformers (e.g., syn and anti forms arising from rotation around the N-C bond) and the energy barriers between them. nih.govnih.gov A study on the related compound fenuron showed a significant energy barrier for the interchange between its syn and anti conformers, which is comparable to that of urea itself. nih.gov

MD simulations are also critical for validating docking results. nih.gov By simulating the behavior of the docked complex in a solvent environment, researchers can observe whether the key interactions are maintained over time. The stability of the complex is often evaluated by calculating the root-mean-square deviation (RMSD) of the ligand and protein atoms from their initial positions. nih.gov Stable hydrogen bonds and hydrophobic contacts throughout the simulation provide greater confidence in the predicted binding mode. researchgate.net This method has been shown to improve the accuracy of virtual screening by better distinguishing active ligands from decoys. nih.gov

Table 2: Parameters from Molecular Dynamics Simulations for Assessing Protein-Ligand Stability

| Simulation Parameter | Description | Implication for Stability |

| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of atoms for a molecule over time relative to a reference structure. | Low and stable RMSD values for the ligand and protein backbone suggest a stable complex. nih.gov |

| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual residues around their average position. | High RMSF in certain protein regions can indicate flexibility induced or altered by ligand binding. |

| Hydrogen Bond Occupancy | The percentage of simulation time a specific hydrogen bond is present. | High occupancy indicates a stable and important interaction for complex stability. researchgate.net |

| Protein-Ligand Contact Analysis | Tracks the number and type of contacts (hydrophobic, water bridges) over time. | Consistent contacts confirm the initial binding mode predicted by docking. nih.gov |

Quantum Chemical Calculations of Electronic Properties and Reactivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide fundamental insights into the electronic structure, properties, and chemical reactivity of molecules like this compound. nih.gov These calculations can determine optimized molecular geometry, vibrational frequencies, and electronic properties such as the distribution of electron density. researchgate.net

A detailed theoretical analysis of fenuron revealed important electronic characteristics that are likely shared by its derivatives. nih.gov The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity; a smaller gap suggests the molecule is more reactive. nih.gov Delocalization of these orbitals can indicate regions of the molecule involved in charge transfer. nih.gov

Furthermore, quantum calculations can compute various molecular descriptors related to reactivity, such as chemical potential, global hardness, and electrophilicity, which can correlate with the molecule's biological activity. nih.gov The molecular electrostatic potential (MEP) map is another valuable output, which visualizes the electron density around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions that are potential sites for intermolecular interactions. mdpi.com

In Silico Screening and Virtual Library Design

The scaffold of this compound serves as an excellent starting point for the design of virtual combinatorial libraries. rsc.org In this approach, a large number of derivatives are computationally generated by adding various substituents at different positions on the core structure. These virtual libraries can then be screened in silico against a specific biological target. mdpi.com

Virtual screening can be performed using either ligand-based or structure-based methods. f1000research.com Ligand-based methods, such as pharmacophore modeling, use the known structural features required for activity to search for new molecules. mdpi.com Structure-based virtual screening involves docking each compound from the virtual library into the target protein's binding site and ranking them based on their predicted binding affinity. plos.org This high-throughput approach allows for the rapid identification of promising hit compounds from vast chemical spaces, significantly accelerating the early stages of drug discovery. researchgate.net The goal is to design libraries that optimize properties like biological activity, diversity, and drug-likeness (QED). rsc.org

Cheminformatics and Machine Learning for Predictive Modeling of Biological Activity

Cheminformatics and machine learning are increasingly powerful tools for predicting the biological activity of novel compounds. f1000research.com By training models on large datasets of compounds with known activities, it is possible to develop quantitative structure-activity relationship (QSAR) models. nih.gov These models use calculated molecular descriptors (representing physicochemical properties, topology, and electronic features) to predict the activity of new, untested molecules. nih.gov

For derivatives of this compound, machine learning algorithms such as random forests, support vector machines, and neural networks can be trained to predict various endpoints, including binding affinity, inhibitory activity, or even pharmacokinetic properties. nih.govnih.govplos.org For instance, a machine learning model could be developed to predict the aromatase inhibitory activity of new phenylurea analogs. nih.gov These predictive models are valuable for prioritizing which derivatives to synthesize and test, thereby saving time and resources. researchgate.netresearchgate.net The integration of data from molecular dynamics simulations into machine learning models has also been shown to improve prediction accuracy, especially for large and flexible molecules. nih.govresearchgate.net

Analytical Methodologies for Research Applications

Chromatographic Techniques for Purity Assessment and Quantification in Research Samples

Chromatographic methods are fundamental for separating 1-(2-Dimethylaminoethyl)-3-phenylurea from impurities, reaction byproducts, or other components within a sample matrix. The choice of technique often depends on the sample complexity and the analytical objective.

High-Performance Liquid Chromatography (HPLC) is a preferred method for the analysis of phenylurea compounds, primarily due to their thermal instability, which makes gas chromatography less suitable. scbt.comresearchgate.net HPLC allows for the separation and quantification of the compound at ambient temperatures, preserving its integrity during analysis. researchgate.net

For the analysis of phenylurea derivatives, reversed-phase HPLC (RP-HPLC) is commonly employed. thermofisher.com In this mode, a nonpolar stationary phase, typically a C18-bonded silica (B1680970) column, is used in conjunction with a polar mobile phase. The separation is achieved by partitioning the analyte between the stationary and mobile phases. A typical mobile phase consists of a gradient mixture of acetonitrile (B52724) and water, which allows for the efficient elution of compounds with varying polarities. thermofisher.comscilit.com Detection is often accomplished using an ultraviolet (UV) detector, as the phenyl group in the molecule provides strong chromophoric activity, typically monitored around 245 nm. thermofisher.comscilit.com For quantitative studies, a calibration curve is established by running a series of standards of known concentrations. thermofisher.com

Table 1: Typical HPLC Parameters for Phenylurea Analysis

| Parameter | Typical Setting |

|---|---|

| Column | Reversed-Phase C18 (e.g., 3 µm, 3.0 × 150 mm) thermofisher.com |

| Mobile Phase | Acetonitrile and Water (often with a buffer like ammonium (B1175870) formate) thermofisher.comscilit.com |

| Elution Mode | Gradient |

| Flow Rate | 0.5 - 1.0 mL/min thermofisher.com |

| Detection | UV Absorbance at ~245 nm thermofisher.comscilit.com |

| Column Temperature | 25 °C thermofisher.com |

This table presents generalized conditions based on methods for related phenylurea compounds.

Direct analysis of many phenylurea compounds by Gas Chromatography (GC) is challenging due to their thermal lability. researchgate.net The high temperatures required for volatilization in the GC inlet can cause the urea (B33335) bridge to break, leading to the formation of degradation products like the corresponding isocyanate and aniline (B41778) derivatives. rsc.org This degradation compromises the accuracy and reproducibility of the analysis.

To overcome this limitation, derivatization is a necessary step before GC-MS analysis. researchgate.netnih.gov This process involves chemically modifying the analyte to increase its thermal stability and volatility. For phenylureas, alkylation is a common derivatization strategy. nih.gov For instance, the protons on the urea nitrogens can be replaced with alkyl groups (e.g., using iodoethane (B44018) and a base) to create a more stable, less polar molecule that is amenable to GC analysis. nih.gov Following derivatization, the sample is injected into the GC-MS system. The gas chromatograph separates the derivatized analyte from other components, and the mass spectrometer provides detection and structural information based on the mass-to-charge ratio (m/z) and fragmentation pattern of the ionized molecule. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the powerful separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is exceptionally well-suited for the analysis of this compound in complex matrices, offering lower detection limits than HPLC-UV. chemicalbook.com LC-MS/MS is often considered superior for bioanalytical and environmental samples. chemicalbook.com

The analysis begins with the separation of the target compound via liquid chromatography, typically using conditions similar to those for standard HPLC. The eluent from the LC column is then directed into the mass spectrometer's ion source, where the molecules are ionized, commonly through electrospray ionization (ESI). In the tandem mass spectrometer, a specific precursor ion corresponding to the protonated molecule ([M+H]⁺) of this compound (predicted m/z 208.14) is selected. uni.lu This precursor ion is then fragmented, and specific product ions are monitored. This multiple reaction monitoring (MRM) process provides a very high degree of specificity and reduces background noise, enabling accurate quantification even at trace levels. rsc.org

Table 2: Predicted Mass-to-Charge Ratios for this compound Adducts

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 208.14444 |

| [M+Na]⁺ | 230.12638 |

| [M-H]⁻ | 206.12988 |

Data sourced from PubChemLite, predicted using CCSbase. uni.lu

Spectroscopic Characterization for Structural Elucidation in Research

Spectroscopic techniques are indispensable for the structural confirmation of newly synthesized this compound. These methods probe the molecular structure at the atomic level, providing definitive evidence of its identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR: A proton NMR spectrum of this compound would be expected to show distinct signals corresponding to each unique proton environment. The dimethylamino group would appear as a singlet, integrating to six protons. The two methylene (B1212753) groups of the ethyl chain would each produce a multiplet (likely a triplet or more complex pattern due to coupling with each other and adjacent N-H protons). The protons on the phenyl ring would generate signals in the aromatic region (typically 7.0-7.5 ppm). The two N-H protons of the urea linkage would appear as separate signals, the chemical shift of which can be concentration-dependent and may exhibit broadening.

¹³C NMR: A carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals would be expected for the dimethylamino carbons, the two ethyl carbons, the four unique carbons of the phenyl ring (due to symmetry), and the carbonyl carbon of the urea group, which would appear significantly downfield (typically >155 ppm). organicchemistrydata.orgmdpi.com

2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity. A COSY spectrum would show correlations between coupled protons, confirming the arrangement of the ethyl chain and the positions of substituents on the phenyl ring. An HMBC spectrum would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for definitively assigning quaternary carbons and connecting the different fragments of the molecule, such as linking the ethyl chain to the urea nitrogen and the phenyl group to the other urea nitrogen. mdpi.com

Table 3: Predicted ¹H and ¹³C NMR Spectral Features for this compound

| Atom(s) | Technique | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| -N(CH₃)₂ | ¹H NMR | ~2.2 - 2.5 | Singlet |

| -CH₂-N(CH₃)₂ | ¹H NMR | ~2.5 - 2.8 | Multiplet |

| -NH-CH₂- | ¹H NMR | ~3.2 - 3.5 | Multiplet |

| Phenyl-H | ¹H NMR | ~7.0 - 7.5 | Multiplets |

| Urea N-H | ¹H NMR | Variable, Broad | Singlets/Multiplets |

| -N(CH₃)₂ | ¹³C NMR | ~45 | - |

| -CH₂-N(CH₃)₂ | ¹³C NMR | ~58 | - |

| -NH-CH₂- | ¹³C NMR | ~40 | - |

| Phenyl-C | ¹³C NMR | ~118 - 140 | - |

| Urea C=O | ¹³C NMR | >155 | - |

These are generalized predictions based on typical chemical shifts for the respective functional groups. organicchemistrydata.orgchemicalbook.comrsc.org

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in the absorption of radiation. An IR spectrum plots absorbance or transmittance against the frequency of radiation (in wavenumbers, cm⁻¹).

For this compound, the IR spectrum would be dominated by characteristic absorption bands of the urea and amine functional groups. A strong, prominent absorption band corresponding to the C=O stretching vibration (known as the "Urea I" band) would be expected in the region of 1630-1680 cm⁻¹. The N-H stretching vibrations of the urea group would appear as one or two bands in the 3200-3400 cm⁻¹ region. Additionally, the N-H bending vibration ("Urea II" band) would be visible around 1550-1590 cm⁻¹. Other significant absorptions would include C-N stretching bands and the characteristic peaks for the aromatic ring (C-H stretching above 3000 cm⁻¹ and C=C stretching in the 1450-1600 cm⁻¹ region). chemicalbook.com

Table 4: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Urea) | Stretch | 3200 - 3400 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

| C=O (Urea I band) | Stretch | 1630 - 1680 |

| N-H (Urea II band) | Bend | 1550 - 1590 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| C-N | Stretch | 1250 - 1350 |

These are generalized predictions based on typical IR absorption frequencies. chemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical technique used to investigate the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is primarily dictated by the presence of the phenylurea chromophore. The aromatic phenyl ring and the adjacent urea functional group contain π-electrons that can be excited by UV radiation.

In a typical analysis, the compound is dissolved in a UV-transparent solvent, such as ethanol (B145695) or methanol, and the absorbance of the solution is measured across a range of wavelengths, typically from 200 to 400 nm. The resulting spectrum is expected to show distinct absorption bands characteristic of the phenylurea moiety. The primary absorption is anticipated to arise from π → π* transitions within the benzene (B151609) ring. The position and intensity of the absorption maximum (λmax) can be influenced by the solvent polarity and the substitution on the phenyl ring and urea nitrogen. For instance, the dimethylaminoethyl group, while not directly conjugated to the phenyl ring, can have a minor electronic influence.

Based on structurally similar compounds, such as 1,3-phenylenediamine, which exhibits absorption maxima in the UV region, the spectrum of this compound is predicted to show significant absorbance. While specific experimental data for this compound is not widely published, a hypothetical UV-Vis analysis would yield data similar to that presented in Table 1.

Table 1: Hypothetical UV-Vis Spectroscopic Data for this compound

| Parameter | Value |

| Solvent | Ethanol |

| Wavelength Range | 200 - 400 nm |

| Predicted λmax | ~240 - 260 nm |

| Molar Absorptivity (ε) | Dependent on concentration |

| Transition Type | π → π* |

Advanced Structural Elucidation (e.g., X-ray Crystallography of Complexes)

While spectroscopic methods like NMR and IR provide valuable information about the connectivity and functional groups of this compound, single-crystal X-ray diffraction offers the most definitive three-dimensional structural information. This technique is particularly powerful when the compound is part of a metal complex or a co-crystal, as it can reveal precise details about coordination chemistry, intermolecular interactions, and solid-state packing.

To perform this analysis, a suitable single crystal of a complex containing this compound must be grown. This is often the most challenging step, requiring careful selection of solvents and crystallization conditions. Once a crystal of sufficient quality is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the positions of individual atoms can be determined.

The resulting structural data provides a wealth of information, including:

Bond lengths and angles: Precise measurements of all covalent bonds and the angles between them, confirming the molecular geometry.

Conformation: The spatial arrangement of the molecule, including the torsion angles of the flexible dimethylaminoethyl chain.

Intermolecular interactions: The presence and geometry of hydrogen bonds (e.g., between the urea N-H groups and a suitable acceptor), π-π stacking interactions between phenyl rings, and other non-covalent forces that dictate the crystal packing. Research on the crystal structure of the related compound 1-(2-aminophenyl)-3-phenylurea reveals how N-H···O hydrogen bonds can link molecules into chains. nist.gov

While a specific crystal structure of a this compound complex is not publicly available, studies on similar urea-containing ligands in metal complexes demonstrate the utility of this technique. iajps.com For example, in a hypothetical complex with a transition metal, the dimethylaminoethyl and urea moieties could act as chelating ligands, and X-ray crystallography would be indispensable in defining the coordination sphere of the metal ion. iajps.comglobalresearchonline.net

Table 2: Illustrative Data Obtainable from X-ray Crystallography of a Hypothetical Complex

| Parameter | Description | Example Data |

| Crystal System | The symmetry of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths and angles of the unit cell. | a, b, c (Å); α, β, γ (°) |

| Key Bond Lengths | e.g., C=O, C-N, N-H | ~1.25 Å, ~1.35 Å, ~0.86 Å |

| Key Bond Angles | e.g., N-C-N, C-N-C | ~115°, ~120° |

| Hydrogen Bond Geometry | Donor-Acceptor distance and angle. | N-H···O, 2.9 Å, 170° |

Bioanalytical Methods for Quantification in Biological Research Matrices (Non-Human)

In preclinical research, determining the concentration of this compound in biological matrices such as plasma, serum, or tissue homogenates from non-human subjects is essential for pharmacokinetic and metabolic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and wide dynamic range. rug.nlijsat.org

A typical bioanalytical method development and validation would involve the following steps:

Sample Preparation: The primary goal is to extract the analyte from the complex biological matrix and remove interfering substances like proteins and phospholipids. iajps.com Common techniques include protein precipitation (PPT) with acetonitrile or methanol, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). The choice of method depends on the required cleanliness of the extract and the desired concentration range.

Chromatographic Separation: The prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system. A reversed-phase column (e.g., C18) is typically used to separate the analyte from any remaining matrix components based on polarity. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is commonly employed.

Mass Spectrometric Detection: The eluent from the chromatography system is introduced into the ion source of a tandem mass spectrometer, typically using electrospray ionization (ESI) in positive ion mode. The protonated molecule [M+H]⁺ of this compound is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This process, known as multiple reaction monitoring (MRM), provides excellent selectivity and sensitivity.

The method must be fully validated according to regulatory guidelines to ensure its reliability. nih.gov Validation parameters include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Table 3: Representative Validation Parameters for a Hypothetical LC-MS/MS Method

| Parameter | Acceptance Criteria | Typical Result |

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10 | 0.5 ng/mL |

| Intra-day Precision (%CV) | ≤ 15% | < 10% |

| Inter-day Precision (%CV) | ≤ 15% | < 12% |

| Accuracy (%Bias) | Within ±15% of nominal | -8% to +10% |

| Matrix Effect | CV ≤ 15% | < 13% |

| Recovery | Consistent and reproducible | > 85% |

Future Research Trajectories and Potential Applications As Research Tools/leads

Exploration of Novel Biological Targets and Therapeutic Areas

The phenylurea chemical structure is a well-established pharmacophore found in compounds targeting a range of biological processes. Phenylurea-based herbicides, for instance, are known inhibitors of photosystem II in plants. nih.govnih.gov In vertebrates, related compounds like linuron (B1675549) have demonstrated anti-androgenic effects, and in silico analyses suggest that the broader class may interact with pathways of steroid biosynthesis and cholesterol metabolism. nih.gov This existing body of knowledge provides a foundation for exploring novel applications for 1-(2-Dimethylaminoethyl)-3-phenylurea beyond these classical targets.

Future research could focus on repurposing this scaffold to target disease-relevant proteins in humans. Recent studies on complex phenylurea derivatives have shown significant promise in oncology by targeting key proteins in cancer progression:

Receptor Tyrosine Kinases (RTKs): Derivatives of 1,3-diphenylurea (B7728601) have been developed as potent dual inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and c-MET, two RTKs crucial for tumor angiogenesis and metastasis. nih.gov

Immunomodulatory Proteins: The aryl urea (B33335) scaffold is being investigated for its ability to inhibit Programmed Death-Ligand 1 (PD-L1), a key immune checkpoint protein that cancer cells use to evade the immune system. nih.gov

Metabolic Enzymes: Phenylurea derivatives have been synthesized and evaluated as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a critical role in creating an immunosuppressive tumor microenvironment. nih.gov

Furthermore, the presence of the 2'-(dimethylamino)ethyl side chain is noteworthy. Similar side chains are found in other biologically active molecules that have been shown to interact with DNA, suggesting that DNA binding could be another potential mechanism of action to investigate for this compound class. nih.gov

Development as Chemical Probes for Cellular and Molecular Biology

A chemical probe is a small molecule used to study and manipulate a biological system, such as a specific protein or pathway, in a selective and well-characterized manner. Given its straightforward structure and membership in a biologically active class, this compound is an ideal candidate for development as a chemical probe. scbt.com

Its utility begins as a foundational scaffold. Researchers can use the parent compound as a control in screening assays while systematically modifying its structure to develop more potent and selective probes. The synthesis of extensive libraries of phenylurea derivatives is a common practice in medicinal chemistry, allowing for detailed structure-activity relationship (SAR) studies. nih.goviglobaljournal.com Such libraries are invaluable for:

Target Identification and Validation: By observing the cellular effects of a systematically modified probe, researchers can identify its biological target and validate its role in a specific disease process.

Pathway Elucidation: Selective probes can be used to turn a specific protein "on" or "off" at a desired time, helping to unravel complex signaling cascades and cellular networks. cellmolbiol.org

The development of this compound and its analogs into a well-characterized toolkit of chemical probes would provide the scientific community with powerful tools for dissecting cellular and molecular biology.

Integration into Polypharmacology and Multi-Targeting Strategies

Polypharmacology, the concept that drugs can interact with multiple targets, has shifted from being viewed as a source of side effects to a deliberate and powerful therapeutic strategy. For complex, multifactorial diseases like cancer, hitting a single target is often insufficient due to pathway redundancy and the rapid development of resistance. nih.gov

The aryl urea scaffold is exceptionally well-suited for the design of multi-target agents. nih.gov Its structure allows for modifications that can confer affinity for different, strategically chosen protein targets. Research has already demonstrated the potential of this scaffold in creating dual-target inhibitors designed to simultaneously block complementary cancer pathways. nih.govnih.gov

Table 2: Examples of Multi-Targeting Strategies with Phenylurea Scaffolds

| Target Combination | Therapeutic Rationale | Reference |

| VEGFR-2 & c-MET | Simultaneously inhibits angiogenesis (new blood vessel formation) and blocks a key mechanism of resistance to anti-angiogenic therapy. | nih.gov |

| VEGFR-2 & PD-L1 | Combines the normalization of tumor blood vessels with the reversal of immune suppression, potentially enhancing immunotherapy effectiveness. | nih.gov |

Future work on this compound could involve its use as a starting point for designing novel multi-target ligands. By integrating structural knowledge from the binding sites of desired targets, medicinal chemists can rationally design single molecules capable of modulating entire disease networks, representing a more holistic and potentially more effective treatment paradigm.

Advancements in Synthetic Accessibility and Scalability for Research Use

A critical factor enabling widespread research use of a chemical compound is its synthetic accessibility. The synthesis of this compound is a straightforward process, making it readily available for investigation. prepchem.com The reaction involves the dropwise addition of phenyl isocyanate to a solution of dimethylaminoethylamine in a suitable solvent like toluene, followed by heating. prepchem.com This one-step synthesis is efficient and can be scaled to produce significant quantities for research purposes.

Table 3: Synthesis of this compound

| Step | Description |

| Reactants | Dimethylaminoethylamine and Phenyl isocyanate |

| Solvent | Toluene |